Probing the hydration friction of ionic interfaces at the atomic scale†
Nanoscale Horizons Pub Date: 2022-02-10 DOI: 10.1039/D1NH00564B
Abstract
Despite the extensive studies conducted in exploring friction in the aqueous environment, the mechanism of hydration friction remains not well understood. Herein, we directly probed hydration friction on mica-electrolyte interfaces with different hydrated alkali cations through a combination of three-dimensional atomic force microscopy and friction force microscopy. The atomic scale imaging of the hydration layers at the mica surface in different electrolyte solutions clearly revealed a correlation between the alkali cations and the structure of the hydration layers. Our detailed analysis showed that the hydration force was much higher at high ionic concentrations than that at low concentrations. The hydration friction coefficient was found to follow the trend K+< Na+< Li+< Cs+, which contrasts with the Hofmeister series, indicating that the hydration friction depends not only on the hydration strength of the alkali cations but also on the arrangement of the alkali cations at the interface. The results of this study provide deep insights into the origins of hydration friction, with potential implications for the development of new boundary lubrication in aqueous media.
Recommended Literature
- [1] Salt modified starch: sustainable, recyclable plastics
- [2] Morphology adjustment of one dimensional CeO2 nanostructures via calcination and their composite with Au nanoparticles towards enhanced catalysis
- [3] Pt(0)-Catalysed synthesis of new bifunctional silanes†
- [4] Correction: Mono- and tri-ester hydrogenolysis using tandem catalysis. Scope and mechanism
- [5] Pyridine imines as ligands in luminescent iridium complexes†
- [6] Resorcylic acid lactones (RALs) and their structural congeners: recent advances in their biosynthesis, chemical synthesis and biology
- [7] Three-dimensional crimped biodegradable poly(lactic acid) fibers prepared via melt spinning and controlled structural reorganization
- [8] Isolation and structural elucidation of a new pentaflavonoid from Ochna calodendron
- [9] Graphene/ZIF-8 composites with tunable hierarchical porosity and electrical conductivity†
- [10] Microfluidic integration of substantially round glass capillaries for lateral patch clamping on chip
Journal Nameļ¼Nanoscale Horizons
Research Products
-
CAS no.: 1517-51-7
-
CAS no.: 14419-78-4
-
CAS no.: 101713-87-5
-
3-(propan-2-yloxy)propanenitrile
CAS no.: 110-47-4